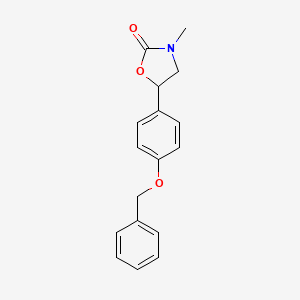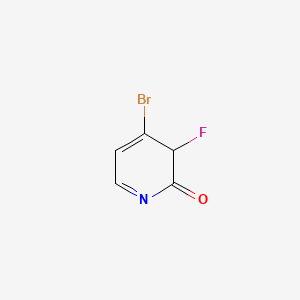
4-bromo-3-fluoro-3H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Brom-3-fluor-3H-pyridin-2-on ist eine heterocyclische Verbindung, die sowohl Brom- als auch Fluoratome enthält, die an einen Pyridinonring gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-3-fluor-3H-pyridin-2-on beinhaltet typischerweise die Einführung von Brom- und Fluoratomen in einen Pyridinonring. Eine gängige Methode ist die Halogenierung von Pyridinonderivaten. Beispielsweise kann ausgehend von 3H-pyridin-2-on die Bromierung unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators durchgeführt werden. Die Fluorierung kann unter Verwendung von Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) unter kontrollierten Bedingungen durchgeführt werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-Brom-3-fluor-3H-pyridin-2-on kann ähnliche Synthesewege, aber im größeren Maßstab beinhalten. Der Prozess würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die präzise Steuerung der Temperatur, der Reaktionszeit und die Verwendung effizienter Katalysatoren und Lösungsmittel.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-3H-pyridin-2-one typically involves the introduction of bromine and fluorine atoms into a pyridinone ring. One common method is the halogenation of pyridinone derivatives. For instance, starting with 3H-pyridin-2-one, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Brom-3-fluor-3H-pyridin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Fluoratome können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Es kann an Kupplungsreaktionen, wie z. B. Suzuki- oder Heck-Kupplung, teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden häufig verwendet.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die nukleophile Substitution verschiedene substituierte Pyridinone ergeben, während Kupplungsreaktionen zu Biarylverbindungen führen können.
Wissenschaftliche Forschungsanwendungen
4-Brom-3-fluor-3H-pyridin-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein bei der Synthese pharmazeutischer Verbindungen verwendet, insbesondere solcher, die auf neurologische und entzündliche Erkrankungen abzielen.
Materialwissenschaften: Die Verbindung wird hinsichtlich ihres Potenzials zur Herstellung neuartiger Materialien mit einzigartigen elektronischen und optischen Eigenschaften untersucht.
Chemische Biologie: Es dient als Sonde bei der Untersuchung biologischer Pfade und Interaktionen aufgrund seiner Fähigkeit, mit bestimmten Biomolekülen zu interagieren.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-3-fluor-3H-pyridin-2-on hängt von seiner Anwendung ab. In der medizinischen Chemie kann es durch Bindung an bestimmte Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Das Vorhandensein von Brom- und Fluoratomen kann die Bindungsaffinität und Selektivität der Verbindung gegenüber ihren molekularen Zielen verbessern. Die genauen beteiligten Pfade würden je nach dem jeweiligen biologischen Kontext variieren .
Wirkmechanismus
The mechanism of action of 4-bromo-3-fluoro-3H-pyridin-2-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved would vary based on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-4-fluorpyridin
- 2-Brom-5-fluorpyridin
- 4-(Brommethyl)pyridin
Einzigartigkeit
4-Brom-3-fluor-3H-pyridin-2-on ist aufgrund der spezifischen Positionierung der Brom- und Fluoratome am Pyridinonring einzigartig. Diese einzigartige Struktur verleiht besondere chemische Eigenschaften, wie Reaktivität und Stabilität, was es für bestimmte Anwendungen in der medizinischen Chemie und Materialwissenschaft wertvoll macht .
Eigenschaften
Molekularformel |
C5H3BrFNO |
|---|---|
Molekulargewicht |
191.99 g/mol |
IUPAC-Name |
4-bromo-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(9)4(3)7/h1-2,4H |
InChI-Schlüssel |
ZTROPJOKKWFDRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(=O)N=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
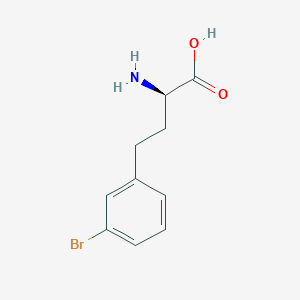


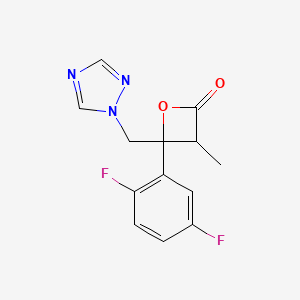
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
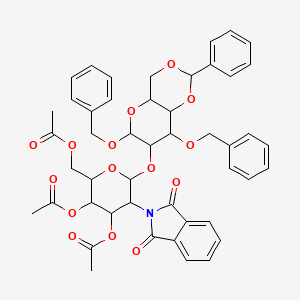
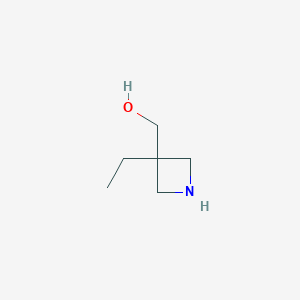
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
